molecular formula C20H24N3O5P B11410156 Diethyl {2-(4-methoxyphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-methoxyphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11410156
M. Wt: 417.4 g/mol
InChI Key: OJQRDGGOVTXNQF-UHFFFAOYSA-N
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Description

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a unique structure that includes an oxazole ring, a pyridine moiety, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the pyridine moiety and the phosphonate group is usually carried out through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonate group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

DIETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of DIETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL [2-(2-FURYL)-5-{[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with a furan ring instead of a pyridine moiety.

    DIETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHOXYBENZYL)AMINO]-1,3-OXAZOL-4-YL}PHOSPHONATE: Similar structure but with a different substituent on the amino group.

Uniqueness

The uniqueness of DIETHYL [2-(4-METHOXYPHENYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its combination of an oxazole ring, a pyridine moiety, and a phosphonate group. This specific arrangement of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H24N3O5P

Molecular Weight

417.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H24N3O5P/c1-4-26-29(24,27-5-2)20-19(22-14-15-7-6-12-21-13-15)28-18(23-20)16-8-10-17(25-3)11-9-16/h6-13,22H,4-5,14H2,1-3H3

InChI Key

OJQRDGGOVTXNQF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)OC)NCC3=CN=CC=C3)OCC

Origin of Product

United States

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